
2,2-Difluoro-3-(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-3-(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine is a fluorinated organic compound with the molecular formula C8H13F3N2 This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
化学反应分析
Types of Reactions
2,2-Difluoro-3-(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Fluorine atoms can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can introduce various functional groups .
科学研究应用
2,2-Difluoro-3-(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
作用机制
The mechanism of action of 2,2-Difluoro-3-(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity, potentially leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .
相似化合物的比较
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: Another fluorinated compound with different structural features and applications.
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene: A compound with multiple halogen atoms, used in different chemical contexts.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A fluorinated pyridine derivative with unique reactivity.
Uniqueness
2,2-Difluoro-3-(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine is unique due to its specific arrangement of fluorine atoms and the tetrahydropyridinyl group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
属性
分子式 |
C8H13F3N2 |
|---|---|
分子量 |
194.20 g/mol |
IUPAC 名称 |
2,2-difluoro-3-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)propan-1-amine |
InChI |
InChI=1S/C8H13F3N2/c9-7-2-1-3-13(4-7)6-8(10,11)5-12/h2H,1,3-6,12H2 |
InChI 键 |
QOIKLLYLYHPCNL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC(=C1)F)CC(CN)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13203612.png)
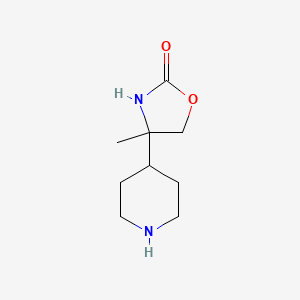

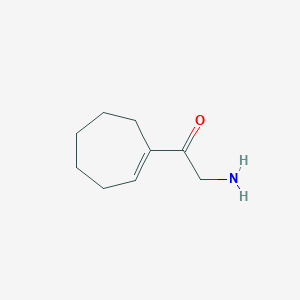
amine](/img/structure/B13203627.png)
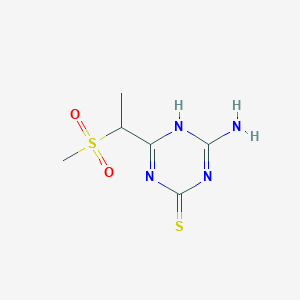

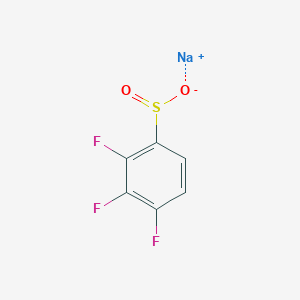
![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)
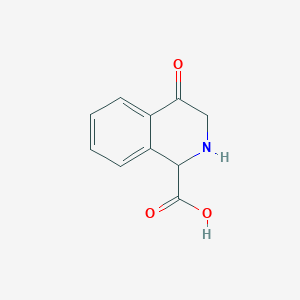

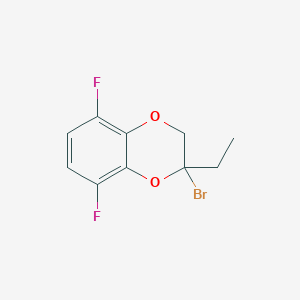
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide](/img/structure/B13203686.png)
![Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)
